(S)-N-Boc-2-(2-Oxoethyl)morpholine chemical properties
(S)-N-Boc-2-(2-Oxoethyl)morpholine chemical properties
An In-Depth Technical Guide to (S)-N-Boc-2-(2-Oxoethyl)morpholine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of (S)-N-Boc-2-(2-Oxoethyl)morpholine, a chiral building block of significant interest to researchers and professionals in drug discovery and development. We will explore its core chemical properties, detail a robust synthetic protocol, analyze its reactivity and synthetic utility, and discuss its application as a privileged scaffold in medicinal chemistry.
Core Chemical and Physical Properties
(S)-N-Boc-2-(2-Oxoethyl)morpholine, with the IUPAC name (S)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, is a versatile synthetic intermediate. The molecule incorporates a chiral morpholine ring, a Boc-protected amine, and a reactive aldehyde functionality. This unique combination makes it a valuable precursor for constructing complex molecular architectures.
The morpholine heterocycle is a privileged structure in medicinal chemistry. Its presence can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and its flexible chair-like conformation allows it to interact effectively with biological targets. The weak basicity of the morpholine nitrogen (once deprotected) and the hydrogen bond accepting capability of the ether oxygen contribute to its utility in modulating pharmacokinetics and pharmacodynamics.[1]
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (S)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate | [2] |
| CAS Number | 1257850-93-3 | [2][3] |
| Molecular Formula | C₁₁H₁₉NO₄ | [4][5][6] |
| Molecular Weight | 229.27 g/mol | [4][5] |
| Appearance | Liquid, Solid, or Semisolid | [5] |
| Purity | Typically >95% | [3][6] |
Note: Experimental data such as melting point, boiling point, and density are not consistently reported in publicly available literature.
Synthesis and Purification
The most direct and reliable synthesis of (S)-N-Boc-2-(2-Oxoethyl)morpholine involves the mild oxidation of its corresponding primary alcohol precursor, (S)-N-Boc-2-(2-hydroxyethyl)morpholine. This precursor can be synthesized from readily available starting materials like (S)-epichlorohydrin.[7][8]
The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the acid-sensitive Boc-protecting group. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its neutral pH, high chemoselectivity, and operational simplicity.
Experimental Protocol: Dess-Martin Oxidation of (S)-N-Boc-2-(2-hydroxyethyl)morpholine
Rationale: This protocol is designed for high-yield conversion with straightforward purification. DMP operates under mild, non-acidic conditions, preserving the integrity of the Boc-protecting group. The use of a buffer like sodium bicarbonate quenches any trace acidic byproducts.
Materials:
-
(S)-N-Boc-2-(2-hydroxyethyl)morpholine
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Addition of Oxidant: Add Dess-Martin Periodinane (1.1 - 1.3 eq) to the solution portion-wise at room temperature. The reaction is typically stirred at this temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps but can be further purified by flash column chromatography on silica gel if necessary.
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of the target aldehyde.
Predicted Spectral Characterization
For a researcher, confirming the structure of a synthesized compound is paramount. The following are the expected spectral characteristics for (S)-N-Boc-2-(2-Oxoethyl)morpholine based on its functional groups.
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¹H NMR: The proton NMR spectrum is expected to show a highly characteristic singlet or triplet for the aldehyde proton (CHO) at a downfield chemical shift of approximately δ 9.5-9.8 ppm. A large singlet integrating to 9 protons for the tert-butyl group of the Boc protector will be visible around δ 1.45 ppm. The morpholine and ethyl spacer protons will appear as a series of complex multiplets in the δ 2.5-4.0 ppm range.[9]
-
¹³C NMR: The carbon spectrum will feature a distinct peak for the aldehyde carbonyl carbon around δ 200 ppm. The quaternary carbon of the Boc group will appear near δ 80 ppm, and the Boc carbonyl will be around δ 155 ppm. The morpholine ring carbons and the ethyl spacer carbon will resonate in the δ 40-70 ppm region.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands. The aldehyde C=O stretch will appear around 1720-1740 cm⁻¹, while the carbamate C=O stretch of the Boc group will be visible around 1680-1700 cm⁻¹. A C-H stretch for the aldehyde proton may also be observed near 2720 cm⁻¹.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ at m/z 230.1, or a sodium adduct [M+Na]⁺ at m/z 252.1.
Chemical Reactivity and Synthetic Utility
The synthetic value of (S)-N-Boc-2-(2-Oxoethyl)morpholine lies in the orthogonal reactivity of its aldehyde and Boc-protected amine functionalities.
A. Reactions at the Aldehyde Group
The aldehyde is an electrophilic center, making it a versatile handle for carbon-carbon and carbon-nitrogen bond formation.
-
Reductive Amination: This is one of the most powerful applications, allowing for the introduction of a new amine substituent. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is the reagent of choice as it is less basic and more selective than other hydrides, preventing side reactions.
-
Wittig Reaction: To form an alkene, the aldehyde can be treated with a phosphorus ylide. This reaction is fundamental for extending the carbon chain and introducing unsaturation.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, (S)-N-Boc-morpholine-2-acetic acid, using reagents like sodium chlorite (NaClO₂) under buffered conditions (e.g., Pinnick oxidation). This transforms the building block into a scaffold for amide bond formation.
-
Reduction: The aldehyde can be reduced back to the primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
B. Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to most nucleophilic and basic conditions. It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM, to reveal the secondary amine of the morpholine ring. This unmasked amine can then be used in subsequent coupling reactions.
Visualization: Key Reaction Pathways
Caption: Major synthetic transformations of the title compound.
Applications in Drug Discovery
The morpholine moiety is a cornerstone in modern medicinal chemistry, especially for targeting the central nervous system (CNS).[1] Its unique balance of polarity and lipophilicity, conferred by the ether and amine groups, can enhance a molecule's ability to cross the blood-brain barrier (BBB).[1] The morpholine ring is not merely a passive solubilizing group; it often acts as a critical pharmacophore that engages in key hydrogen bonding or hydrophobic interactions within a target protein's active site.
(S)-N-Boc-2-(2-Oxoethyl)morpholine serves as a chiral starting material to install this valuable scaffold with stereochemical control. The aldehyde functionality allows for its covalent attachment to a wide array of molecular frameworks, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, G-protein coupled receptors, and enzymes implicated in neurodegenerative diseases.[1][12]
Safety, Handling, and Storage
As with any laboratory chemical, (S)-N-Boc-2-(2-Oxoethyl)morpholine should be handled with appropriate care.
-
Hazard Classification: While comprehensive data is limited, related compounds are classified as irritants. One supplier notes the compound is harmful if swallowed (H302).[5][13]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.[15] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place. The Boc-protecting group is sensitive to strong acids, so it should be stored away from acidic materials.
References
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- (2S)
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- 4-(2-Aminoethyl)morpholine(2038-03-1) 13C NMR spectrum. ChemicalBook.
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